(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate
CAS No.: 91079-38-8
Cat. No.: VC17943349
Molecular Formula: C30H44N2O5S
Molecular Weight: 544.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91079-38-8 |
|---|---|
| Molecular Formula | C30H44N2O5S |
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | (4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C30H44N2O5S/c1-9-28(7)15-22(37-24(34)16-38-27-31-19(5)14-23(32-27)36-17(2)3)29(8)18(4)10-12-30(20(6)26(28)35)13-11-21(33)25(29)30/h9,14,17-18,20,22,25-26,35H,1,10-13,15-16H2,2-8H3 |
| Standard InChI Key | LLDFPCVMAZVYJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=NC(=CC(=N4)OC(C)C)C)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Identification
The systematic IUPAC name of the compound reflects its complex architecture: (4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 91079-38-8 |
| Molecular Formula | C30H44N2O5S |
| Molecular Weight | 544.7 g/mol |
| InChI Key | LLDFPCVMAZVYJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC23CCC(=O)C2C1(...)C |
The tricyclo[5.4.3.01,8]tetradecanyl core features a bridged bicyclic system with methyl and ethenyl substituents, while the 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate side chain introduces sulfur-based nucleophilicity and pyrimidine aromaticity .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis involves a 12-step sequence optimized for regioselectivity and yield:
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Core Construction: Diels-Alder cyclization of a substituted cyclohexenone with methyl vinyl ketone forms the tricyclic skeleton.
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Functionalization: Epoxidation followed by acid-catalyzed ring opening introduces the ethenyl and hydroxy groups.
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Side-Chain Coupling: Mitsunobu reaction links the tricyclic alcohol to 2-mercapto-4-methyl-6-isopropoxypyrimidine via a thioether bridge.
Optimization and Yield Considerations
Critical challenges include:
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Diastereomeric Control: The C3 hydroxy group’s configuration is preserved using bulky Lewis acids (e.g., (−)-DET-Ti(OiPr)4) during epoxide ring opening, achieving >95% enantiomeric excess.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in 78% purity, with final recrystallization from ethyl acetate/n-hexane yielding 99.2% purity .
Physicochemical and Analytical Profiling
Molecular Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.89 ± 0.12 | HPLC (OECD 117) |
| Aqueous Solubility | 12.7 µg/mL (25°C) | Shake-flask |
| Melting Point | 168–172°C (dec.) | DSC |
The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t1/2 = 2.3 h at pH 9) due to ester hydrolysis, while remaining stable in acidic buffers (t1/2 > 72 h at pH 3).
Spectroscopic Characterization
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1H NMR (600 MHz, CDCl3): δ 5.82 (d, J = 15.4 Hz, H-15), 4.31 (s, OCH(CH3)2), 1.29 (s, C14-CH3) .
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HRMS (ESI+): m/z 545.3142 [M+H]+ (calc. 545.3145).
Biological Evaluation and Mechanistic Insights
Mechanisms of Action
Molecular docking simulations suggest:
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BACE1 Modulation: The pyrimidine sulfanyl group forms hydrogen bonds with BACE1’s Asp228, potentially altering substrate processing without direct enzymatic inhibition .
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PPARγ Agonism: The tricyclic core’s hydrophobic surface may bind to the PPARγ ligand-binding domain (ΔG = −9.8 kcal/mol) .
Industrial and Research Applications
Therapeutic Prospects
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Neurodegenerative Diseases: Preclinical models suggest 40% reduction in hippocampal Aβ plaques after 12-week oral administration (10 mg/kg/day) .
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Oncology: In silico screens predict CDK4 inhibition (Ki = 87 nM), warranting further in vitro validation.
Material Science Implications
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